2-Pentylnaphthalene-1,4-dione
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Overview
Description
2-Pentylnaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylnaphthalene-1,4-dione typically involves the alkylation of naphthoquinone derivatives. One common method is the Friedel-Crafts alkylation, where naphthoquinone is reacted with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using recyclable catalysts and environmentally benign solvents, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Pentylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-pentylnaphthoquinone, while reduction can produce 2-pentyldihydronaphthoquinone.
Scientific Research Applications
2-Pentylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pentylnaphthalene-1,4-dione involves its interaction with cellular components. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and microorganisms. The compound may also inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activity.
Comparison with Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Menadione (2-methyl-1,4-naphthoquinone): A synthetic form of vitamin K with anticoagulant properties.
Uniqueness: 2-Pentylnaphthalene-1,4-dione is unique due to its specific alkyl chain, which can influence its solubility, reactivity, and biological activity. This structural variation allows it to interact differently with biological targets compared to other naphthoquinones, potentially offering distinct therapeutic benefits.
Properties
CAS No. |
41245-43-6 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-pentylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2/c1-2-3-4-7-11-10-14(16)12-8-5-6-9-13(12)15(11)17/h5-6,8-10H,2-4,7H2,1H3 |
InChI Key |
LTOSATVZTDLFKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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